![molecular formula C17H13ClF2N2OS B2842135 [2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone CAS No. 851802-89-6](/img/structure/B2842135.png)
[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone
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Overview
Description
Scientific Research Applications
Organic Synthesis Innovations
Research on related chemical structures shows advancements in organic synthesis methods. For example, Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis approach for benzamide derivatives through a microwave-assisted Fries rearrangement, highlighting the efficiency and green chemistry aspect of synthesizing complex molecules (Moreno-Fuquen et al., 2019). Similarly, Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives, demonstrating their potential herbicidal and insecticidal activities, which underscores the utility of such compounds in agricultural chemistry (Wang et al., 2015).
Material Science and Photostability
Woydziak et al. (2012) explored the synthesis of fluorinated benzophenones and related compounds, aiming at enhancing photostability and spectroscopic properties of fluorophores, which is critical for developing advanced materials and sensors (Woydziak et al., 2012).
Pharmacological Research
In the realm of pharmacology, compounds with similar structures have been evaluated for their biological activities. Tang and Fu (2018) synthesized a compound with anti-tumor potential against several cancer cell lines, demonstrating the therapeutic prospects of such molecules (Tang & Fu, 2018). This research signifies the importance of structural modifications in enhancing biological efficacy.
Molecular Docking and Drug Design
Shahana and Yardily (2020) conducted spectral characterization and molecular docking studies on thiazol-5-yl derivatives, offering insights into their antibacterial activity. Such studies are crucial for drug design, showcasing how molecular modifications can influence biological interactions (Shahana & Yardily, 2020).
Future Directions
properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c18-14-5-2-6-15(20)13(14)10-24-17-21-7-8-22(17)16(23)11-3-1-4-12(19)9-11/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMIUKKSWRFJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone |
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